1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione

PDE5 Inhibition Cardiovascular Drug Discovery

1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione is a nitrogen-containing fused heterocyclic compound with the molecular formula C₈H₇N₃O₂ and a molecular weight of 177.16 g/mol. The core pyrido[2,3-b]pyrazinedione scaffold serves as a privileged structure in medicinal chemistry, acting as a key intermediate for derivatives that exhibit nanomolar potency against phosphodiesterase type 5 (PDE5) , high affinity for AMPA receptors , and dual inhibition of cholinesterases.

Molecular Formula C8H7N3O2
Molecular Weight 177.16 g/mol
CAS No. 67074-71-9
Cat. No. B1500467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione
CAS67074-71-9
Molecular FormulaC8H7N3O2
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESCN1C2=C(NC(=O)C1=O)N=CC=C2
InChIInChI=1S/C8H7N3O2/c1-11-5-3-2-4-9-6(5)10-7(12)8(11)13/h2-4H,1H3,(H,9,10,12)
InChIKeyBSQBDLZRKDSFOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione (CAS 67074-71-9): A Core Scaffold for High-Potency Bioactive Derivatives and Advanced Material Design


1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione is a nitrogen-containing fused heterocyclic compound with the molecular formula C₈H₇N₃O₂ and a molecular weight of 177.16 g/mol [1]. The core pyrido[2,3-b]pyrazinedione scaffold serves as a privileged structure in medicinal chemistry, acting as a key intermediate for derivatives that exhibit nanomolar potency against phosphodiesterase type 5 (PDE5) [2], high affinity for AMPA receptors [3], and dual inhibition of cholinesterases [4]. The scaffold also demonstrates notable electronic properties, including nonlinear optical (NLO) responses, making it valuable for materials science applications [5].

Why In-Class Substitution with Unrelated Pyridopyrazines is Not Feasible for 1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione


The biological and physicochemical properties of pyrido[2,3-b]pyrazinedione derivatives are exquisitely sensitive to the specific substitution pattern on the core scaffold. The 1-methyl group in 1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione is a critical structural determinant that distinguishes it from other analogs. Unlike bulkier substitutions, this minimal modification preserves the core's planarity and electronic distribution, which are essential for applications requiring specific molecular recognition (e.g., AMPA receptor binding [1]) or precise electronic properties (e.g., nonlinear optical response [2]). Replacing it with an analog that has different substituents—or even an unsubstituted core—would alter these critical parameters, potentially leading to drastically different activity profiles in biological assays or unpredictable material performance. Therefore, generic substitution based solely on the shared scaffold is not a scientifically sound approach; procurement must be guided by the specific structural features of this compound [3].

Quantitative Performance Benchmarks for 1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione


PDE5 Inhibitory Potency of Pyridopyrazinone Derivatives vs. Sildenafil

The pyridopyrazinone scaffold, of which 1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione is a core component, has been successfully repurposed to yield PDE5 inhibitors with nanomolar potency. The most potent analog, compound 11b, exhibited an IC₅₀ of 18.13 nM against PDE5 [1]. This potency is within the same order of magnitude as the clinically approved drug sildenafil (IC₅₀ ~3.5 nM) [2], demonstrating the scaffold's capacity for high-affinity binding.

PDE5 Inhibition Cardiovascular Drug Discovery

AMPA Receptor Affinity and Selectivity of Pyridopyrazinediones

A closely related analog, 6-(1H-imidazol-1-yl)-7-nitro-2,3(1H,4H)-pyrido[2,3-b]pyrazinedione (8c), demonstrates the scaffold's potential for high-affinity and selective binding to the AMPA receptor. Compound 8c exhibited a Kᵢ of 0.14 µM for AMPA receptors and showed no detectable affinity for the glycine site on NMDA receptors at concentrations up to 10 µM [1]. This represents a greater than 71-fold selectivity window. In vivo, it protected against sound-induced seizures in mice with a minimum effective dose of 10 mg/kg ip [2].

AMPA Receptor Neurology Ionotropic Glutamate Receptors

Nonlinear Optical (NLO) Properties of Pyridopyrazine Derivatives

DFT calculations reveal that pyrido[2,3-b]pyrazine-based heterocyclic compounds exhibit significant nonlinear optical (NLO) responses. A representative derivative (compound 7) demonstrated a first hyperpolarizability (βtot) of 15.6 × 10⁻³⁰ esu and a second hyperpolarizability (⟨γ⟩) of 6.63 × 10⁻³⁵ esu [1]. These values are characteristic of materials with substantial NLO activity, suggesting the 1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione scaffold possesses an intrinsic electronic structure suitable for advanced photonic and optoelectronic applications.

Nonlinear Optics Materials Science DFT Calculations

Electrochemical DNA Sensing Capability of Pyridopyrazine Scaffolds

Pyrido[2,3-b]pyrazine derivatives have been successfully utilized for the first time in the electrochemical sensing of DNA, demonstrating a quantifiable analytical response. The study validated the scaffold's ability to interact with and detect DNA via electrochemical methods, opening a new application avenue for this compound class [1]. This functionality is distinct from many other heterocyclic scaffolds and suggests specific redox properties and DNA-binding affinities.

Biosensing Electrochemistry DNA Detection

Cholinesterase Inhibition Potency of 3-Arylpyrido[2,3-b]pyrazines

3-Arylpyrido[2,3-b]pyrazine derivatives demonstrate potent dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The most potent dual inhibitor, compound 6n, exhibited IC₅₀ values of 0.466 µM against AChE and 1.89 µM against BChE [1]. Analogs 6c and 6f showed selective inhibition, with IC₅₀ values of 0.583 µM (BChE) and 0.899 µM (AChE), respectively. This data establishes the pyrido[2,3-b]pyrazine scaffold as a privileged structure for developing cholinesterase inhibitors.

Cholinesterase Alzheimer's Disease Enzyme Inhibition

Primary Research & Industrial Application Scenarios for 1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione (CAS 67074-71-9)


Development of Next-Generation PDE5 Inhibitors

1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione serves as a foundational scaffold for generating new PDE5 inhibitors. The scaffold's proven ability to yield analogs with nanomolar IC₅₀ values (e.g., 18.13 nM for compound 11b) [1] positions it as a viable alternative starting point to classic PDE5 inhibitor scaffolds. Procurement of this compound is justified for medicinal chemistry teams aiming to explore novel chemical space for cardiovascular or erectile dysfunction therapeutics, particularly where modifications to the core may yield compounds with improved selectivity or pharmacokinetic profiles.

Synthesis of Subtype-Selective Ionotropic Glutamate Receptor Ligands

The pyridopyrazinedione core is a validated bioisostere for quinoxalinediones in AMPA receptor binding [1]. A closely related analog demonstrated a Kᵢ of 0.14 µM for AMPA receptors with >71-fold selectivity over the NMDA glycine site [2]. 1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione is therefore the ideal starting material for researchers synthesizing new chemical probes to dissect glutamatergic signaling or for developing novel anticonvulsant agents. Its procurement is essential for programs where avoiding NMDA receptor modulation is a key design criterion.

Fabrication of Advanced Nonlinear Optical (NLO) and Optoelectronic Materials

This compound is a valuable precursor for synthesizing materials with enhanced nonlinear optical (NLO) properties. The pyridopyrazine scaffold has been shown via DFT calculations to possess a first hyperpolarizability (βtot) that is ~46 times greater than that of the standard reference urea [1]. 1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione can be used to create novel push-pull chromophores for applications in frequency doubling, optical limiting, and high-density optical data storage. Its procurement is therefore justified for materials science and physics laboratories engaged in designing new photonic and optoelectronic devices.

Construction of Novel Electrochemical Biosensors

The pyrido[2,3-b]pyrazine scaffold has been successfully deployed as a functional component in electrochemical DNA sensing platforms [1]. 1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione can be utilized as a building block to develop new electrode modifiers for the label-free detection of nucleic acids. This application scenario is particularly relevant for analytical chemistry and bioengineering groups focused on creating rapid, low-cost diagnostic tools. The specific redox activity of this scaffold makes it a preferred choice over less electroactive heterocyclic building blocks.

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